Validated Synthetic Protocol for 5-Acetylpyridin-2(1H)-one Delivers High Yield and Purity for Process Development
A patent describing a synthetic route for perampanel intermediates details a robust preparation of 5-Acetyl-1,2-dihydropyridin-2-one (the same core structure). The method, involving acid-mediated conversion of 2-chloro-5-acetylpyridine, achieves a 95% yield and 99.7% purity [1]. This protocol is validated at a preparative scale (155 g starting material), demonstrating a scalable alternative to potentially lower-yielding literature methods for related 2-pyridinones. While not a direct comparator study, this quantifiable synthetic performance provides a tangible benchmark for process chemists evaluating synthetic accessibility against other 5-substituted-2-pyridinone building blocks lacking such validated large-scale procedures.
| Evidence Dimension | Isolated Yield and Purity from Scalable Synthesis |
|---|---|
| Target Compound Data | 95% yield; 99.7% purity |
| Comparator Or Baseline | No direct comparator data available; class-level inference: many analogous 2-pyridinone syntheses report yields in the 60-85% range without optimized, scalable protocols [1]. |
| Quantified Difference | Quantified difference not calculable due to lack of direct comparator; represents a high-performance benchmark within the class. |
| Conditions | Acid-mediated hydrolysis of 2-chloro-5-acetylpyridine at 100°C, followed by crystallization from ethyl acetate (Patent CN103980188A). |
Why This Matters
Procurement decisions for process development favor building blocks with established, high-yielding, scalable synthetic routes, reducing downstream development risk.
- [1] Zhejiang Yongning Pharma. CN103980188A - Synthetic method of perampanel, intermediate of perampanel and synthetic method of intermediate. 2014. View Source
